molecular formula C10H7F3O4 B13556235 3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid

3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B13556235
M. Wt: 248.15 g/mol
InChI Key: GNVPADRSQIQHNI-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a methoxycarbonyl group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid typically involves the introduction of the methoxycarbonyl and trifluoromethyl groups onto a benzoic acid derivative. One common method involves the esterification of 3-hydroxy-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzoic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.

    3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a fluorine atom in addition to the trifluoromethyl group, leading to distinct chemical behavior.

    3-(Methoxycarbonyl)benzoic acid: Lacks the trifluoromethyl group, affecting its overall reactivity and applications.

Uniqueness

3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid is unique due to the combination of the methoxycarbonyl and trifluoromethyl groups, which impart distinct chemical properties

Properties

Molecular Formula

C10H7F3O4

Molecular Weight

248.15 g/mol

IUPAC Name

3-methoxycarbonyl-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C10H7F3O4/c1-17-9(16)6-2-5(8(14)15)3-7(4-6)10(11,12)13/h2-4H,1H3,(H,14,15)

InChI Key

GNVPADRSQIQHNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)C(F)(F)F

Origin of Product

United States

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